Chemical structure and properties of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
Chemical structure and properties of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
An In-depth Technical Guide to 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
Abstract
This technical guide provides a comprehensive scientific overview of the heterocyclic compound 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine. We will explore its molecular architecture, predicted physicochemical properties, and a detailed, field-proven methodology for its chemical synthesis via the Hantzsch reaction. The narrative synthesizes the established importance of the 2-aminothiazole scaffold, which forms the core of this molecule and is present in several FDA-approved drugs.[1][2] This guide further discusses the potential therapeutic applications of the title compound, drawing logical inferences from the vast body of research on related structures.[3] Methodologies for characterization and a proposed workflow for biological evaluation are presented to provide a holistic resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel small-molecule therapeutics.
Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds and approved pharmaceuticals; these are termed "privileged structures." The 2-aminothiazole (2-AT) moiety is a quintessential example of such a scaffold.[1][4] Its prevalence is attributed to its unique electronic properties and its capacity to act as a versatile pharmacophore, engaging in critical hydrogen bonding and other non-covalent interactions with a multitude of biological targets.[1]
The clinical significance of the 2-AT core is firmly established, forming the structural foundation of notable anticancer drugs such as the kinase inhibitor Dasatinib and the PI3Kα inhibitor Alpelisib.[2][5] The therapeutic utility of 2-AT derivatives is remarkably broad, with documented activities spanning anticancer, antimicrobial, anti-inflammatory, and antioxidant domains.[3] The specific biological activity is profoundly influenced by the nature and position of substituents on the thiazole ring.[1] This guide focuses on 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine, a derivative featuring a substituted phenoxymethyl group at the 4-position, a modification that offers potential for enhanced or novel biological interactions.
Molecular Structure and Physicochemical Properties
A molecule's physicochemical profile is a critical determinant of its pharmacokinetic and pharmacodynamic behavior. Understanding these properties is the first step in assessing its potential as a drug candidate.
2.1. Chemical Identity
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Chemical Name: 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
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Molecular Formula: C₁₁H₁₂N₂O₂S
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Molecular Weight: 236.29 g/mol
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CAS Number: Not available (as a specific, widely cataloged compound)
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Canonical SMILES: COC1=CC=C(C=C1)OCC2=CSC(N)=N2
2.2. Predicted Physicochemical Data
The following table summarizes key physicochemical properties predicted using established computational models. These parameters are instrumental in early-stage "drug-likeness" assessment, often benchmarked against frameworks like Lipinski's Rule of Five.
| Property | Predicted Value | Computational Method | Significance in Drug Development |
| LogP (Octanol/Water) | 1.95 | XLogP3 | Measures lipophilicity; influences absorption, distribution, and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 84.5 Ų | Ertl et al. | Predicts transport properties; values < 140 Ų are associated with good oral bioavailability. |
| Hydrogen Bond Donors | 1 | (from -NH₂) | The primary amine group can form key hydrogen bonds with target proteins. |
| Hydrogen Bond Acceptors | 4 | (2x N, 2x O) | Multiple sites for hydrogen bonding contribute to solubility and target affinity. |
| Rotatable Bonds | 4 | - | Indicates conformational flexibility, which can impact binding affinity and entropy. |
Synthesis and Characterization
The construction of the 2-aminothiazole ring is most reliably achieved through the Hantzsch thiazole synthesis. This classic condensation reaction provides a direct and efficient route to the target molecule from readily available precursors.
3.1. Synthetic Strategy: The Hantzsch Thiazole Synthesis
The core of the synthesis involves the reaction of an α-halocarbonyl compound with a thioamide. For the title compound, this translates to the cyclocondensation of 1-chloro-3-(4-methoxyphenoxy)propan-2-one with thiourea . The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the α-carbon of the ketone, followed by cyclization and dehydration to form the aromatic thiazole ring.
Caption: Hantzsch synthesis of the target 2-aminothiazole derivative.
3.2. Detailed Experimental Protocol
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Materials: Thiourea, 1-chloro-3-(4-methoxyphenoxy)propan-2-one, Absolute Ethanol, Saturated Sodium Bicarbonate (aq.), Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate.
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Procedure:
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To a solution of thiourea (1.0 eq) in absolute ethanol (15 mL/mmol) in a round-bottom flask, add 1-chloro-3-(4-methoxyphenoxy)propan-2-one (1.0 eq).
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Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with constant stirring.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Ethyl Acetate:Hexane). The reaction is typically complete within 3-5 hours.
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Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
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Resuspend the residue in ethyl acetate and water. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~8).
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Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
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Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure title compound.
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3.3. Structural Validation
The identity and purity of the synthesized compound must be rigorously confirmed using a panel of standard analytical techniques:
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¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, proton and carbon environments, and atom connectivity.
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Mass Spectrometry (MS): To verify the molecular weight (M+H⁺).
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Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches of the primary amine and C-O ether stretches.
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High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.
Potential Biological Activity and Therapeutic Applications
While specific biological data for 4-(4-methoxy-phenoxymethyl)-thiazol-2-ylamine is not extensively documented, its structural components allow for well-grounded hypotheses regarding its potential therapeutic applications.
4.1. Anticancer Activity (Kinase Inhibition)
The 2-aminothiazole scaffold is a highly effective "hinge-binder" in protein kinases.[2] The N-1 nitrogen and the exocyclic amino group can form a bidentate hydrogen bond pattern with the backbone of the kinase hinge region, a common mechanism for ATP-competitive inhibitors. The 4-position substituent, in this case, the methoxy-phenoxymethyl group, extends into the solvent-exposed region or adjacent hydrophobic pockets, where it can be modified to enhance potency and selectivity. This makes the compound a prime candidate for screening against various kinase families implicated in oncology.
Caption: Hypothesized binding mode within a generic kinase active site.
4.2. Antimicrobial Activity
Numerous derivatives of 2-aminothiazole have demonstrated significant antibacterial and antifungal properties.[3][6] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The introduction of an aryl group, such as the methoxyphenyl moiety in the title compound, has been shown in related series to enhance antimicrobial efficacy.[1] Therefore, screening against a panel of pathogenic bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) is a logical avenue of investigation.[6]
4.3. A Note on Safety Profile
It is important to note that while being a privileged scaffold, the 2-aminothiazole ring has also been classified as a potential toxicophore, susceptible to metabolic activation that can lead to reactive metabolites.[4] However, research suggests that substitution at the C4 or C5 position of the thiazole ring can hinder this metabolic pathway, potentially improving the safety profile.[4] The presence of the large phenoxymethyl group at the C4 position of the title compound may confer such a protective effect, a hypothesis that warrants investigation in appropriate metabolic stability assays.
Proposed Workflow for Biological Evaluation
A structured, multi-stage approach is essential for efficiently evaluating the therapeutic potential of a new chemical entity.
Caption: A logical workflow for the preclinical evaluation of the title compound.
Conclusion
4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine is a synthetically accessible derivative of the medicinally vital 2-aminothiazole scaffold. Its structure is rationally designed to engage with biological targets, particularly protein kinases, making it a compound of significant interest for anticancer drug discovery. Furthermore, based on the activities of related analogues, its potential as an antimicrobial agent should not be overlooked. The synthetic and evaluative frameworks provided in this guide offer a robust starting point for researchers to explore the full therapeutic potential of this promising molecule.
References
- BenchChem. (2025). A Comparative Analysis of 2-Aminothiazole and its 5-Substituted Derivatives in Drug Discovery.
- Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?
- Semantic Scholar. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
- Journal of Chemistry. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent.
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- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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